1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
- The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Synthesis of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dihalide under basic conditions.
Coupling Reactions:
- The final step involves coupling the cyclopropane, fluorophenyl, and thiadiazole intermediates with piperazine. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
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Formation of the Cyclopropane Ring:
- The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the cyclopropane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane and thiadiazole rings can contribute to the compound’s binding affinity and specificity, while the fluorophenyl group may enhance its stability and bioavailability.
Comparison with Similar Compounds
- 1-[1-(4-Chlorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[1-(4-Methylphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[1-(4-Bromophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Uniqueness: The presence of the fluorophenyl group in 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This can result in distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c17-13-3-1-12(2-4-13)16(5-6-16)15(22)21-9-7-20(8-10-21)14-11-18-23-19-14/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKOFLHCQVPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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